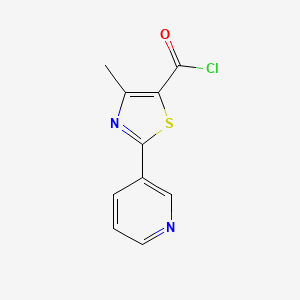
(2-Bromo-2-cyclopropylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-2-cyclopropylethyl)benzene is an organic compound featuring a benzene ring substituted with a 2-bromo-2-cyclopropylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-2-cyclopropylethyl)benzene typically involves the bromination of 2-cyclopropylethylbenzene. This can be achieved through electrophilic aromatic substitution, where bromine (Br₂) is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr₃) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-2-cyclopropylethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Carboxylic acids.
Reduction: Hydrocarbons.
Applications De Recherche Scientifique
(2-Bromo-2-cyclopropylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-2-cyclopropylethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to yield substituted benzene derivatives . The cyclopropyl group can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Bromobenzene: A simpler analog with a single bromine substituent on the benzene ring.
Cyclopropylbenzene: Lacks the bromine substituent but contains the cyclopropyl group.
2-Bromoethylbenzene: Similar structure but without the cyclopropyl group.
Uniqueness: (2-Bromo-2-cyclopropylethyl)benzene is unique due to the presence of both the bromine and cyclopropyl groups, which confer distinct reactivity and stability characteristics compared to its analogs .
This comprehensive overview highlights the significance of this compound in various fields of scientific research and its potential applications
Propriétés
Formule moléculaire |
C11H13Br |
|---|---|
Poids moléculaire |
225.12 g/mol |
Nom IUPAC |
(2-bromo-2-cyclopropylethyl)benzene |
InChI |
InChI=1S/C11H13Br/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Clé InChI |
DHRRTHYCXAMGAR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(CC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



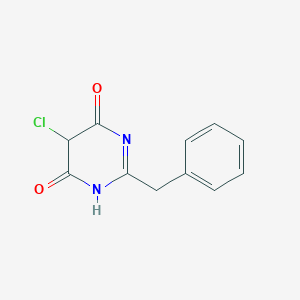
![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
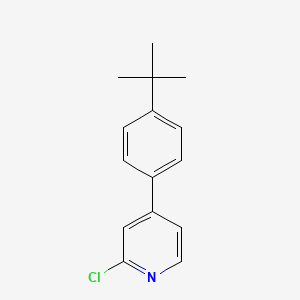
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
![2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid](/img/structure/B13889325.png)
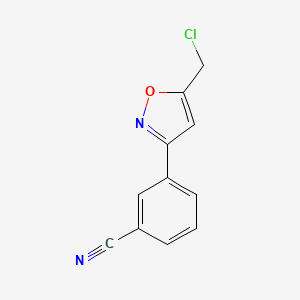
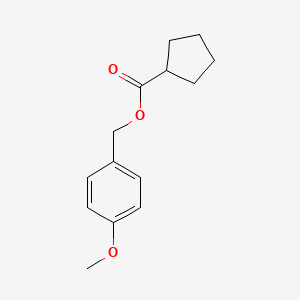
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)
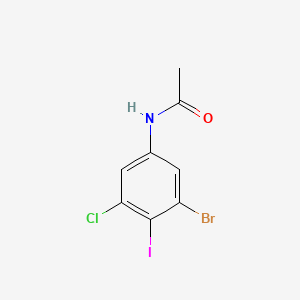

![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
